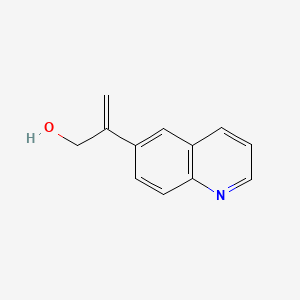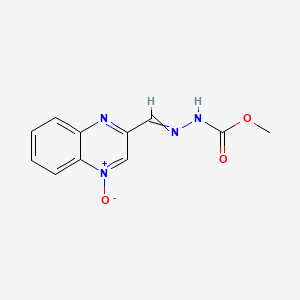
1-Desoxycarbadox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Desoxycarbadox, also known as methyl 3-(2-quinoxalinylmethylene)-carbazate N4-oxide, is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . It is a derivative of carbadox, which is primarily used as an antimicrobial agent in veterinary medicine, particularly for swine .
準備方法
Synthetic Routes and Reaction Conditions
1-Desoxycarbadox can be synthesized through the reaction of quinoxaline-2-carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically involves:
Reagents: Quinoxaline-2-carboxaldehyde, methyl hydrazinecarboxylate
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
The product is then purified through recrystallization or chromatographic techniques to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants
Automated Control Systems: To maintain optimal reaction conditions
Purification Units: Such as large-scale chromatography or crystallization units to ensure product purity.
化学反応の分析
Types of Reactions
1-Desoxycarbadox undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline derivatives
Reduction: Can be reduced to form hydrazine derivatives
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
1-Desoxycarbadox has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections in animals.
Industry: Used in the development of new veterinary drugs and feed additives.
作用機序
The mechanism of action of 1-Desoxycarbadox involves its interaction with bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound targets bacterial enzymes involved in DNA replication, causing DNA strand breaks and ultimately leading to cell death .
類似化合物との比較
Similar Compounds
Carbadox: A quinoxaline-1,4-dioxide derivative used as an antimicrobial agent in veterinary medicine.
Olaquindox: Another quinoxaline derivative with similar antimicrobial properties.
Uniqueness
1-Desoxycarbadox is unique due to its specific molecular structure, which provides distinct antimicrobial properties compared to other quinoxaline derivatives. Its ability to inhibit bacterial DNA synthesis makes it a valuable compound in veterinary medicine .
特性
分子式 |
C11H10N4O3 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16) |
InChIキー |
FHJCCXAIAHYKRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


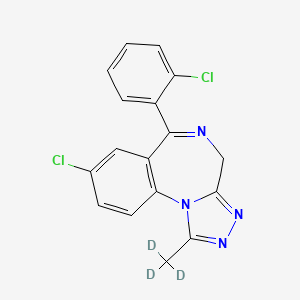


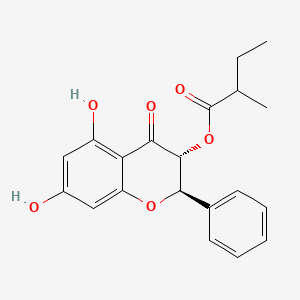

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
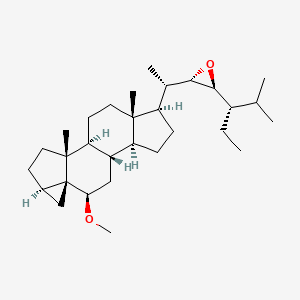
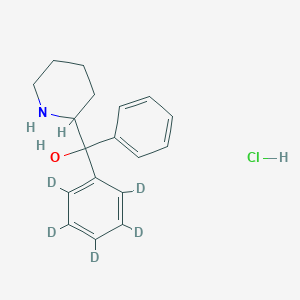
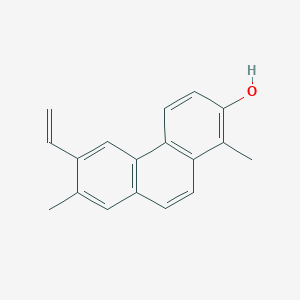

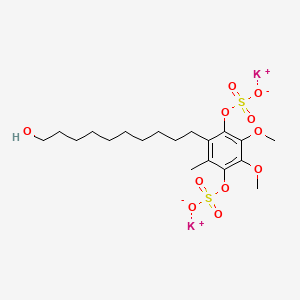
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
